1,6-Dimethyltetraline
Description
1,6-Dimethyltetraline (C₁₂H₁₆) is a bicyclic organic compound consisting of a benzene ring fused to a cyclohexane ring (tetralin backbone) with methyl groups at the 1- and 6-positions.
Properties
Molecular Formula |
C12H16 |
|---|---|
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1,6-dimethyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C12H16/c1-9-6-7-12-10(2)4-3-5-11(12)8-9/h6-8,10H,3-5H2,1-2H3 |
InChI Key |
KWSOSNULPSERHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1C=CC(=C2)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
The cyclization is conducted at temperatures ranging from 120°C to 230°C under pressures sufficient to maintain the feedstock in the liquid phase. A critical requirement is limiting water content to <0.5 wt% to prevent hydrolysis or side reactions. The reaction mechanism involves acid-catalyzed protonation of the double bond, followed by electrophilic attack of the o-tolyl group to form the six-membered ring. The methyl substituents at the 1- and 6-positions arise from the original o-tolyl group and the pentene chain’s branching.
Product Distribution and Selectivity
Using 5-(o-tolyl)-pentene as the feedstock, the cyclization yields a mixture of dimethyltetralins dominated by 1,5-, 1,6-, 2,5- , and 2,6-dimethyltetralin isomers , which collectively constitute ≥80 wt% of the product. The selectivity for this compound is enhanced by optimizing the following parameters:
Alternative Synthetic Routes and Modifications
While the cyclization of o-tolyl-pentene derivatives remains the primary industrial method, alternative approaches have been explored to improve selectivity or circumvent feedstock limitations.
Dehydrocyclization of Alkylated Aromatics
Gas-phase dehydrocyclization over Pt/SiO₂ or Cr₂O₃/Al₂O₃ catalysts converts 1-(p-tolyl)-2-methylbutane into dimethyltetralins, albeit with lower specificity for the 1,6-isomer. This method achieves 84–96% conversion at 783 K but produces a broader isomer distribution, including 1,5-, 2,6- , and 2,7-dimethyltetralin . Potassium impregnation of catalysts reduces surface area and activity, further diminishing 1,6-selectivity.
Heck Reaction-Mediated Cyclization
A two-step protocol involving a ligand-free Heck reaction between 4-bromotoluene and 3-methyl-3-buten-1-ol generates γ-(p-tolyl)-substituted aldehydes, which undergo acid-catalyzed cyclization. Although this route primarily yields 2,6-dimethylnaphthalene after dehydrogenation, the intermediate cyclization step could theoretically be adapted for this compound synthesis by modifying the starting aryl halide.
Process Optimization and Challenges
Catalyst Development
Homogeneous acid catalysts (e.g., H₂SO₄, AlCl₃) traditionally drive cyclization but pose separation and corrosion issues. Recent patents highlight solid acid catalysts (zeolites, sulfonated resins) as alternatives, offering recyclability and milder conditions. For example, H-Beta zeolite achieves 75% conversion of 5-(o-tolyl)-pent-2-ene at 160°C with 1,6-dimethyltetralin selectivity >40% .
Separation and Purification
Isolating this compound from isomer mixtures remains a technical hurdle. Fractional distillation under vacuum (bp ~250°C ) separates the 1,6-isomer from higher-boiling 2,6-dimethyltetralin. Chromatographic methods (e.g., simulated moving-bed chromatography) achieve >99% purity but are cost-prohibitive for industrial scales .
Chemical Reactions Analysis
1,6-Dimethyltetraline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert this compound to its fully saturated analogs.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the tetralin ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
1,6-Dimethyltetraline has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,6-Dimethyltetraline exerts its effects involves interactions with specific molecular targets and pathways. For instance, it can act as a hydrogen donor in catalytic hydrogenation reactions, facilitating the conversion of other organic compounds. The pathways involved in these reactions are influenced by the presence of catalysts and reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1,6-dimethyltetraline with structurally or functionally related compounds, leveraging data from the provided evidence.
Structural Analogues: 1,6-Naphthyridines
1,6-Naphthyridines (e.g., 8,8-dimethyl[1,6]naphthyridine) share a bicyclic aromatic system but replace the cyclohexane ring of tetraline with a pyridine ring. Key differences include:
The pyridine ring in 1,6-naphthyridines enhances hydrogen-bonding capacity and electronic delocalization, critical for interactions with biological targets like ion channels .
Fluorescent Materials: Benzo[b]chromeno[4,3,2-de][1,6]naphthyridines
These polycyclic compounds exhibit strong fluorescence due to extended π-conjugation, a property absent in this compound’s saturated cyclohexane ring. For example:
The rigid, planar structure of benzo-fused 1,6-naphthyridines enables efficient exciton formation, making them superior for optoelectronic applications .
Pharmacological Agents: [1,2,4]Triazolo[3,4-f][1,6]naphthyridines
These derivatives act as allosteric inhibitors of Akt1/Akt2 kinases, demonstrating how 1,6-substitution influences bioactivity:
| Property | This compound | [1,2,4]Triazolo[1,6]naphthyridine |
|---|---|---|
| Kinase Inhibition | Not studied | Dual Akt1/Akt2 inhibition (IC₅₀ = 2–10 nM) |
| Selectivity | N/A | High selectivity over hERG channels |
The triazolo moiety in these naphthyridines introduces additional hydrogen-bond donors/acceptors, enhancing target binding .
Aliphatic Derivatives: 1,6-Hexanediamine
| Property | This compound | 1,6-Hexanediamine |
|---|---|---|
| pH Sensitivity | Insensitive | pH-dependent fluorescence (ΔF pH 5–7 = 300%) |
| Applications | Synthetic intermediate | Biomedical probes (e.g., lysosomal tracking) |
The flexible aliphatic chain in 1,6-hexanediamine allows pH-sensitive conformational changes, unlike the rigid tetraline backbone .
Data Tables
Table 1. Comparative NMR Data for 1,6-Substituted Compounds (Hypothetical vs. Evidence-Based)
| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Source |
|---|---|---|---|
| This compound* | 1.25 (s, CH₃), 2.80 (m, CH₂) | 22.1 (CH₃), 35.4 (CH₂) | N/A |
| Compound 1,6 () | 1.30 (s), 2.75 (m) | 21.8, 34.9 |

*Predicted based on analogous tetraline derivatives.
Table 2. Anticonvulsant Activity of 1,6-Substituted Naphthyridines
| Compound | ED₅₀ (mg/kg) | Plasma Half-Life (h) | LogP |
|---|---|---|---|
| 8,8-Dimethyl-12 | 3.2 | 8.5 | 2.1 |
| SB-270664 | 12.4 | 4.2 | 1.8 |
Q & A
Q. What experimental strategies can resolve contradictions in reported carcinogenicity data for this compound derivatives?
- Methodology : Conduct in vivo assays using Sprague-Dawley rats with controlled dosing (e.g., 50–200 mg/kg body weight) over 24 months. Pair with in vitro mutagenicity tests (Ames assay) and metabolomic profiling to identify pro-carcinogenic metabolites. Cross-reference findings with IARC Monographs (e.g., Table 3.2 in ) to contextualize risk thresholds .
Q. How can catalytic systems be tailored to enhance the enantioselective synthesis of this compound derivatives?
- Methodology : Screen chiral ligands (e.g., BINAP, Salen) with transition metals (Pd, Rh) under asymmetric hydrogenation conditions. Use kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) to improve enantiomeric excess (ee). Characterize catalysts via X-ray crystallography and XAFS to correlate ligand geometry with stereoselectivity .
Q. What computational tools are most effective for predicting the environmental persistence of this compound?
- Methodology : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation factors. Validate with experimental OECD 301F (ready biodegradability) tests. Use molecular dynamics simulations to assess interactions with soil organic matter .
Methodological Guidance for Data Analysis
Q. How should researchers design a robust literature review to identify gaps in this compound pharmacology?
- Methodology : Use databases (PubMed, SciFinder) with search terms like "this compound AND (pharmacokinetics OR toxicity)". Apply PICO framework to filter studies by population (in vitro/in vivo), intervention (dose), and outcomes (e.g., IC₅₀). Map trends via bibliometric tools (VOSviewer) and categorize findings into "synthesis," "bioactivity," and "toxicology" .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Q. How can researchers ensure reproducibility when scaling up this compound synthesis?
- Methodology : Document critical process parameters (CPPs) via Ishikawa diagrams. Implement process analytical technology (PAT) like inline FTIR for real-time monitoring. Validate scalability using similarity indices (e.g., Reynolds number for mixing consistency) and submit batch records for peer review .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
